(E)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
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Biological Activity
(E)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains and fungi. The specific compound has been tested for its activity against Gram-positive and Gram-negative bacteria, with promising results indicating potential as an antimicrobial agent.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line:
- IC50 was determined to be approximately 25 µM.
- Morphological changes consistent with apoptosis were observed via microscopy.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using DPPH radical scavenging assays. The results indicated a significant ability to neutralize free radicals, suggesting that it may have protective effects against oxidative stress-related diseases.
Sample Concentration (µg/mL) | DPPH Scavenging (%) |
---|---|
10 | 30 |
50 | 55 |
100 | 75 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it activates caspases leading to programmed cell death in cancer cells.
- Scavenging Free Radicals : Its antioxidant properties help mitigate oxidative damage in cells.
Properties
IUPAC Name |
(E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-21-12-6-4-11(5-7-12)15-18-19-16(22-15)17-14(20)9-8-13-3-2-10-23-13/h2-10H,1H3,(H,17,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYGRSQSJQUXMN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.